REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10])([O-])=O.[H][H].[K+].[Br-]>[OH-].[Na+].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10] |f:2.3,4.5|
|
Name
|
|
Quantity
|
15.75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(CC(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washed with a minimum amount of DI water
|
Type
|
CUSTOM
|
Details
|
The solution was stored in the refrigerator (scratch to induce crystallization) over night
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
CUSTOM
|
Details
|
was isolated by suction filtration
|
Type
|
CUSTOM
|
Details
|
A second and third crop can be obtained
|
Type
|
CONCENTRATION
|
Details
|
to slowly concentrate at room temperature
|
Type
|
CUSTOM
|
Details
|
The product formed
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(CC(=O)O)=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |